Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 941897-20-7
Cat. No.: VC4653046
Molecular Formula: C16H16F2N4O3S
Molecular Weight: 382.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941897-20-7 |
|---|---|
| Molecular Formula | C16H16F2N4O3S |
| Molecular Weight | 382.39 |
| IUPAC Name | methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C16H16F2N4O3S/c1-8-11(13(23)24-2)12(22-15(19-8)20-16(21-22)26-3)9-4-6-10(7-5-9)25-14(17)18/h4-7,12,14H,1-3H3,(H,19,20,21) |
| Standard InChI Key | IHFKTUXBYINRKY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC |
Introduction
Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are notable for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C16H16F2N4O3S, indicating a triazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active molecules.
Synthesis and Methodologies
The synthesis of triazolopyrimidine derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent advancements have introduced greener methods using eco-friendly solvents and catalysts, such as 4,4'-trimethylenedipiperidine, which promotes the formation of these compounds under mild conditions with high yields. The use of ionic liquids or porous organic polymers as reaction media has also been explored to improve yields and simplify product recovery.
Biological Activities and Potential Applications
Research indicates that derivatives of triazolopyrimidines can exhibit significant anti-inflammatory and anticancer activities. For instance, these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. The compound's potential anti-inflammatory properties make it a candidate for medicinal chemistry applications, with ongoing research exploring structure–activity relationships (SARs) to optimize efficacy and minimize side effects.
Comparison with Related Compounds
Other triazolopyrimidine derivatives, such as Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate, have shown antiproliferative activities against various cancer cell lines and antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli. These compounds often share similar mechanisms of action, involving disruption of cellular processes or microbial cell walls.
Table 1: Biological Activities of Triazolopyrimidine Derivatives
| Compound Type | Biological Activity | Target/Pathway | IC50/MIC Values |
|---|---|---|---|
| Triazolo[1,5-a]pyrimidines | Anti-inflammatory | COX-1 and COX-2 | Varies by derivative |
| Triazolo[1,5-a]pyrimidines | Anticancer | Non-DHFR pathways | 10-25 µM |
| Triazolo[1,5-a]pyrimidines | Antimicrobial | Bacterial cell wall disruption | 16-64 µg/ml |
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